6-Bromo-3-({4-[4-(pyridin-2-yl)piperazine-1-carbonyl]phenyl}methyl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one
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Description
6-Bromo-3-({4-[4-(pyridin-2-yl)piperazine-1-carbonyl]phenyl}methyl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one is a useful research compound. Its molecular formula is C25H22BrN5O2S and its molecular weight is 536.45. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of 6-Bromo-3-({4-[4-(pyridin-2-yl)piperazine-1-carbonyl]phenyl}methyl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one are the Epidermal Growth Factor Receptor (EGFR) and the Human Epidermal growth factor Receptor 2 (HER2) . These receptors play a crucial role in the regulation of cell growth and differentiation .
Mode of Action
this compound interacts with its targets, EGFR and HER2, by inhibiting their activity . This inhibition results in the disruption of the signaling pathways that promote cell growth and proliferation .
Biochemical Pathways
The compound affects the EGFR and HER2 signaling pathways . By inhibiting these receptors, this compound disrupts the downstream effects of these pathways, which include cell growth, proliferation, and survival .
Pharmacokinetics
The pharmacokinetic properties of this compound, including its Absorption, Distribution, Metabolism, and Excretion (ADME) properties, impact its bioavailability . .
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of cell growth and proliferation . This is achieved through the disruption of EGFR and HER2 signaling pathways .
Biological Activity
The compound 6-Bromo-3-({4-[4-(pyridin-2-yl)piperazine-1-carbonyl]phenyl}methyl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one is a novel heterocyclic compound that has attracted attention due to its potential biological activities. This article aims to summarize the known biological activities of this compound, supported by relevant data tables and research findings.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This compound features a bromo substituent, a piperazine moiety, and a tetrahydroquinazolinone core, which are known to contribute to various biological activities.
Antimicrobial Activity
Recent studies have indicated that similar compounds with tetrahydroquinazolinone structures exhibit significant antimicrobial properties. For instance, derivatives of tetrahydroquinazolinones have shown activity against various bacterial strains including Staphylococcus aureus and Escherichia coli .
Compound | Activity | Reference |
---|---|---|
Tetrahydroquinazolinone Derivative | Antibacterial against S. aureus | |
Tetrahydroquinazolinone Derivative | Antifungal against Candida albicans |
Anticancer Activity
The compound's structural components suggest potential anticancer properties. Compounds with similar piperazine and quinazolinone scaffolds have been reported to inhibit cancer cell proliferation. For example, certain derivatives have demonstrated cytotoxic effects against breast cancer cell lines (MCF-7) with IC50 values in the micromolar range .
Enzyme Inhibition
The compound's design suggests it may act as an inhibitor for various enzymes. Specifically, compounds with similar structures have been studied for their inhibitory effects on protein kinases and phosphodiesterases, which are critical in cancer and inflammatory pathways .
Study on Antimicrobial Efficacy
In a recent study published in bioRxiv, researchers synthesized a library of heterocyclic compounds including derivatives of tetrahydroquinazolinones and evaluated their antimicrobial activity against Mycobacterium tuberculosis. The results indicated that specific substitutions on the quinazolinone core enhanced activity against the bacterium .
Study on Anticancer Properties
Another study focused on the synthesis of piperazine-containing quinazolinones and their cytotoxic effects on various cancer cell lines. The researchers found that modifications at the phenyl ring significantly improved anticancer activity compared to unmodified analogs .
Properties
IUPAC Name |
6-bromo-3-[[4-(4-pyridin-2-ylpiperazine-1-carbonyl)phenyl]methyl]-2-sulfanylidene-4a,5,6,7,8,8a-hexahydro-1H-quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28BrN5O2S/c26-19-8-9-21-20(15-19)24(33)31(25(34)28-21)16-17-4-6-18(7-5-17)23(32)30-13-11-29(12-14-30)22-3-1-2-10-27-22/h1-7,10,19-21H,8-9,11-16H2,(H,28,34) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANDNIESURUOGLF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(CC1Br)C(=O)N(C(=S)N2)CC3=CC=C(C=C3)C(=O)N4CCN(CC4)C5=CC=CC=N5 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28BrN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
542.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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